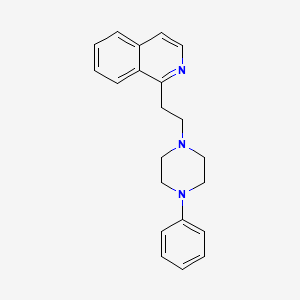
Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline ring system attached to a phenylpiperazine moiety. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline typically involves the reaction of isoquinoline derivatives with phenylpiperazine. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinoline derivatives .
Industrial Production Methods
Industrial production of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and environmentally friendly solvents can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted isoquinoline derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: Studied for its antidepressant-like effects.
Uniqueness
1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple biological targets and its potential therapeutic applications make it a compound of significant interest in scientific research .
特性
CAS番号 |
126921-46-8 |
|---|---|
分子式 |
C21H23N3 |
分子量 |
317.4 g/mol |
IUPAC名 |
1-[2-(4-phenylpiperazin-1-yl)ethyl]isoquinoline |
InChI |
InChI=1S/C21H23N3/c1-2-7-19(8-3-1)24-16-14-23(15-17-24)13-11-21-20-9-5-4-6-18(20)10-12-22-21/h1-10,12H,11,13-17H2 |
InChIキー |
AJAAZIPDXVNTLB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


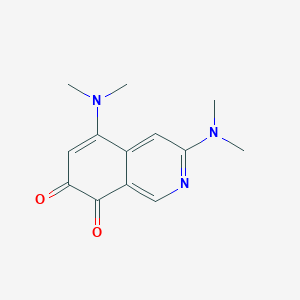
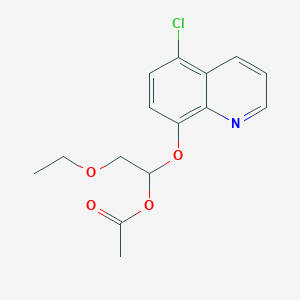

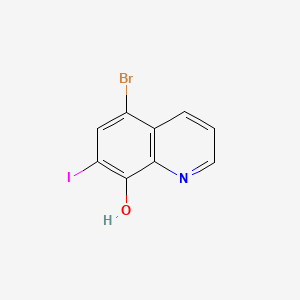

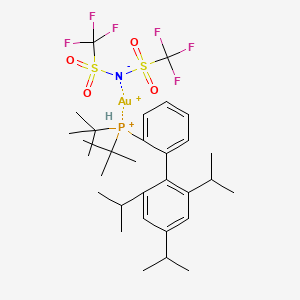
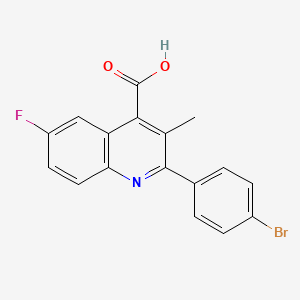
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan](/img/structure/B12895913.png)
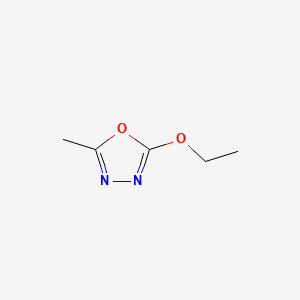
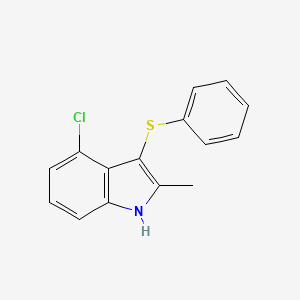
![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
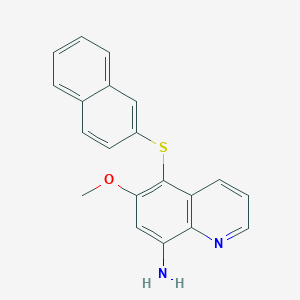
![Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12895944.png)
